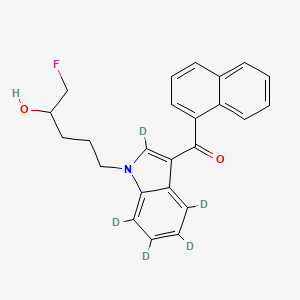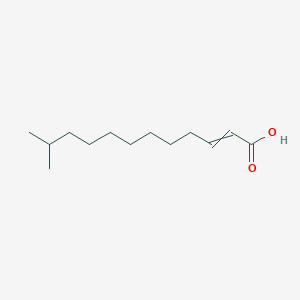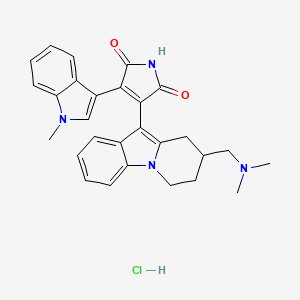
Bisindolylmaleimide XI hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisindolylmaleimide XI hydrochloride is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to the naturally occurring molecule staurosporine but exhibits greater selectivity for PKC over other protein kinases . This compound is widely used in scientific research to study PKC-mediated pathways and has applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide XI hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . This reaction yields bisindolylmaleimide, which can then be converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often prepared in bulk and stored at low temperatures (-20°C) to maintain stability .
化学反応の分析
Types of Reactions
Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the indole rings or the maleimide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
科学的研究の応用
Bisindolylmaleimide XI hydrochloride has a wide range of scientific research applications:
作用機序
Bisindolylmaleimide XI hydrochloride exerts its effects by inhibiting the catalytic subunit of PKC. The inhibition is competitive with ATP, meaning that the compound binds to the ATP-binding site on PKC, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition disrupts PKC-mediated signaling pathways, leading to various cellular effects, including the modulation of apoptosis and immune responses .
類似化合物との比較
Similar Compounds
Ruboxistaurin: A synthetic PKC inhibitor with high selectivity for PKC-β, used in clinical trials for diabetic retinopathy.
Enzastaurin: Another synthetic PKC inhibitor with selectivity for PKC-β, investigated for its potential in treating various cancers.
Uniqueness
This compound is unique due to its high selectivity for PKC over other protein kinases, making it a valuable tool for studying PKC-specific pathways . Its structural similarity to staurosporine, combined with its improved selectivity, allows for more targeted research and potential therapeutic applications .
特性
分子式 |
C28H29ClN4O2 |
|---|---|
分子量 |
489.0 g/mol |
IUPAC名 |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChIキー |
HSPRASOZRZDELU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


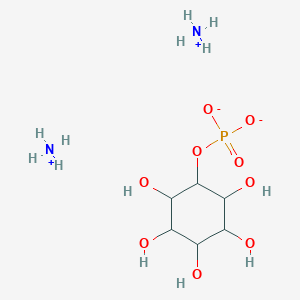
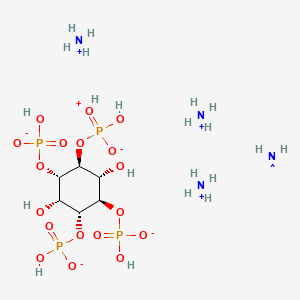
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)


![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

